4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
4-Amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core modified with a sulfanylidene group, a 2,5-dimethoxyphenyl substituent, and a tetrahydrofuran (oxolan)-linked carboxamide moiety. The 2,5-dimethoxy groups may enhance lipophilicity and π-π interactions, while the oxolan moiety could improve solubility compared to purely aromatic analogs .
Properties
IUPAC Name |
4-amino-3-(2,5-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-22-10-5-6-13(23-2)12(8-10)20-15(18)14(26-17(20)25)16(21)19-9-11-4-3-7-24-11/h5-6,8,11H,3-4,7,9,18H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYSDHYBUYTQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(SC2=S)C(=O)NCC3CCCO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: This step may involve nucleophilic substitution reactions.
Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Incorporation of the tetrahydrofuran-2-yl group: This step may involve the use of protecting groups and subsequent deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiazole Derivatives: 4-Amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide :
- Shares the 2-sulfanylidene-thiazole core but replaces the 2,5-dimethoxyphenyl group with a 2,6-dichlorophenyl substituent.
Methyl substitution at position 3 reduces steric bulk compared to the dimethoxyphenyl group in the target compound.
- Replaces the thiazole with a triazole ring, which may alter hydrogen-bonding capabilities.
The ethoxyphenyl group provides moderate electron-donating effects, contrasting with the stronger electron-donating dimethoxy groups in the target compound.
- Isoxazole and Pyrazole Derivatives: N-[4-(Diethylamino)phenyl]-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide :
- Features an isoxazole core with a nitro group, enhancing electrophilicity. The diethylamino group improves solubility but reduces metabolic stability compared to the oxolan group. 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide :
- Pyrazole core with a methylthio group and morpholino substituent. The morpholino moiety increases polarity, contrasting with the lipophilic dimethoxyphenyl group.
Substituent Effects
Biological Activity
The compound 4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen that is often associated with biological activity.
- Dimethoxyphenyl Group : Contributes to the lipophilicity and possibly the interaction with biological targets.
- Oxolan Group : A cyclic ether that may enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting potential for the tested compound in treating infections .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | E. coli | 8 µg/mL |
Anticancer Properties
Thiazole derivatives are also noted for their anticancer properties. In vitro studies have shown that compounds similar to the target compound can induce apoptosis in cancer cell lines through the activation of caspases .
Case Study: Apoptosis Induction in Cancer Cells
A study involving a thiazole derivative indicated a significant decrease in cell viability in breast cancer cell lines (MCF-7) when treated with concentrations above 10 µM, leading to increased apoptotic markers such as cleaved PARP and caspase-3 activation .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, inhibition of dihydrofolate reductase (DHFR) has been observed with similar thiazole compounds, which could lead to implications in cancer therapy and bacterial infections .
The proposed mechanism of action for the biological activities of this compound includes:
- Interaction with DNA : Binding to DNA or interfering with DNA synthesis.
- Enzyme Inhibition : Blocking key enzymes involved in cellular processes.
- Induction of Oxidative Stress : Leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
